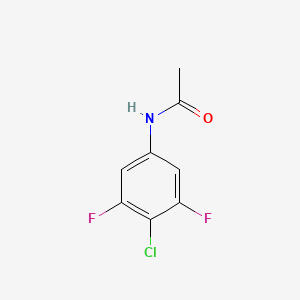

N-(4-chloro-3,5-difluorophenyl)acetamide

Description

N-(4-Chloro-3,5-difluorophenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine atoms at the 3- and 5-positions. The acetamide group (-NHCOCH₃) is attached to the nitrogen atom of the aniline moiety. The combination of chloro and difluoro substituents likely influences its electronic properties, solubility, and biological interactions compared to related compounds.

Properties

IUPAC Name |

N-(4-chloro-3,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAIADZKNAOZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681511 | |

| Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-30-7 | |

| Record name | N-(4-Chloro-3,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(4-chloro-3,5-difluorophenyl)acetamide typically involves the acetylation of 4-chloro-3,5-difluoroaniline. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(4-chloro-3,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chloro and difluoro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-difluoroaniline.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral Properties : Research indicates that compounds similar to N-(4-chloro-3,5-difluorophenyl)acetamide may exhibit antiviral activity by targeting viral DNA polymerases. This property makes them candidates for developing new antiviral agents against herpes viruses .

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. Studies have shown that fluorinated compounds can modulate enzyme functions, which is crucial for drug development targeting metabolic pathways .

2. Organic Synthesis

- Intermediate in Synthesis : this compound serves as an intermediate in synthesizing more complex organic molecules. Its reactive functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution .

3. Biological Studies

- Biochemical Interactions : The compound is being studied for its biological activity, including its interactions with receptors and enzymes. Understanding these interactions can lead to insights into its potential therapeutic effects.

Industrial Applications

1. Dyes and Pesticides

- This compound is utilized in the production of dyes and pesticides due to its chemical stability and reactivity. The presence of halogen atoms enhances its efficacy as a biocide in agricultural applications.

2. Material Science

- The compound's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices can enhance the material's performance characteristics.

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| Antiviral Activity of Fluorinated Compounds | Compounds similar to this compound showed promising antiviral effects against herpes viruses by inhibiting viral replication pathways | Highlights the potential for developing new antiviral medications |

| Enzyme Interaction Studies | Demonstrated that this compound interacts with specific metabolic enzymes, affecting their activity | Provides insights into the compound's mechanism of action in biological systems |

| Synthesis of Complex Organic Molecules | Utilized as an intermediate in synthesizing novel organic compounds with potential pharmaceutical applications | Illustrates its role in advancing organic synthesis methodologies |

Mechanism of Action

The mechanism of action of N-(4-chloro-3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s acetyl, chloro, and difluoro groups contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or activate specific receptors, resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

*Calculated based on atomic masses.

Key Observations:

- Halogen Substitution: The presence of fluorine (electron-withdrawing) and chlorine (moderately electron-withdrawing) in this compound may enhance stability and lipophilicity compared to hydroxylated analogs like N-(3-chloro-4-hydroxyphenyl)acetamide .

- Linkage Groups: Compounds with phenoxy or pyridinyl linkages (e.g., 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) demonstrate auxin-like activity in plants , whereas simple acetamide derivatives are more commonly associated with pesticidal or pharmaceutical roles .

Pesticidal Potential:

The difluoro and chloro substituents in this compound may similarly enhance pesticidal efficacy by increasing membrane permeability and resistance to metabolic degradation.

Pharmacological Relevance:

Compounds like N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide are synthesized as intermediates for carbazole-based pharmaceuticals, highlighting the role of chloroacetamides in drug discovery . The difluoro substitution in the target compound could modulate binding affinity in therapeutic targets compared to non-fluorinated analogs.

Physicochemical Properties

- Crystallinity and Hydrogen Bonding : Dichloro-N-phenylacetamide derivatives (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) form infinite chains via N–H⋯O and C–H⋯O hydrogen bonds, influencing solubility and crystallinity . The fluorine atoms in this compound may reduce hydrogen-bonding capacity compared to hydroxylated analogs but improve thermal stability.

Biological Activity

N-(4-chloro-3,5-difluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative biological activity with similar compounds.

Chemical Structure and Properties

This compound features a phenyl ring substituted with chlorine and fluorine atoms, enhancing its lipophilicity and biological activity. The presence of an acetamide functional group contributes to its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C9H8ClF2N |

| Molecular Weight | 205.62 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways by:

- Inhibiting Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Activating Receptors : It can also interact with specific receptors, influencing cellular responses.

For instance, studies indicate that the difluorophenyl substituent enhances binding affinity to hydrophobic pockets in proteins, potentially increasing the compound's efficacy against viral infections like HIV .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study of chloroacetamides:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.

The compound's lipophilicity allows it to penetrate cell membranes effectively, enhancing its antimicrobial potential .

Antitumor Activity

This compound has shown promise in inhibiting tumor cell proliferation. In vitro studies on human cancer cell lines (e.g., HeLa) revealed that:

- The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.

- Molecular docking studies suggest that the compound interacts with the epidermal growth factor receptor (EGFR), which is critical in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A SAR analysis highlights:

- Substituents : Electron-withdrawing groups (like chlorine and fluorine) enhance activity compared to electron-donating groups.

- Positioning : The position of substituents on the phenyl ring significantly affects the compound's reactivity and biological efficacy .

Case Studies

- Antiviral Activity : A study indicated that compounds similar to this compound exhibited enhanced antiviral activity due to favorable interactions with hydrophobic amino acids in viral proteins .

- Antimicrobial Testing : A series of chloroacetamides were tested against various pathogens, confirming that those with halogenated substituents showed superior antimicrobial effects due to their ability to disrupt bacterial membranes effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.